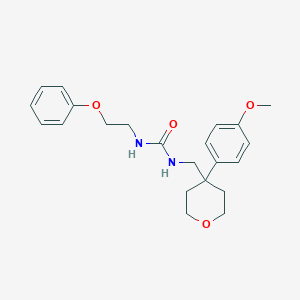

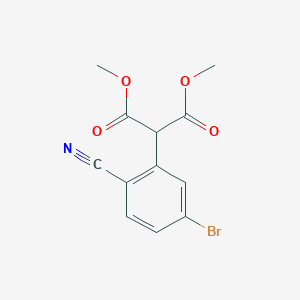

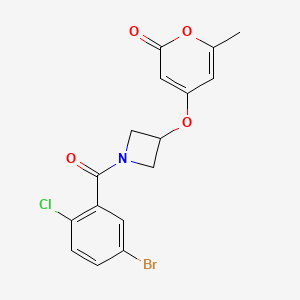

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

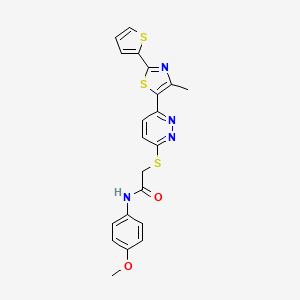

1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate, also known as BRD0705, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, especially in cancer research.

Wissenschaftliche Forschungsanwendungen

Catalytic Transformation

One area of research focuses on the catalytic conversion of related chemical compounds that bear structural similarities to 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate. For instance, the hydrogenation of dimethyl malonate to 1,3-propanediol, a process catalyzed by Cu/SiO2 catalysts, illustrates the interest in transforming ester compounds into valuable industrial chemicals like 1,3-propanediol, which is a key monomer in the production of polytrimethylene-terephthalate. This research highlights the significance of understanding catalytic reaction networks and the role of catalysts in directing product selectivity through regioselective hydrogenation of CO bonds in ester compounds (Sainan Zheng et al., 2017).

Synthesis of Chromene Derivatives

Another study detailed the synthesis process involving dimethyl 2-(5-bromo-2-hydroxyphenyl)-3-(triphenylphosphoranylidene)butanedioate, a compound with a core structure that shares functional group similarity with the target chemical. This research demonstrated the use of silica gel as a catalyst for converting this compound into methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate under solvent-free conditions, showcasing the potential for creating functionalized chromene derivatives which could have applications in material science or pharmaceuticals (A. Ramazani & A. Souldozi, 2003).

Electrophilic Substitution Reactions

Research into electrophilic substitution reactions of similarly structured compounds, like dimethyl (2'-Oxopropylidene)Propanedioate and its bromo derivative, has been conducted to explore the regiochemistry of reactions controlled by withdrawing effects of ester groups. These studies provide insights into the behavior of highly electrophilic trisubstituted alkenes in reactions with nucleophilic reagents, which could be applied to the functionalization or modification of 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate for various scientific applications (D. Cameron, R. Read, J. Stavrakis, 1987).

Development of Bio-sourced Copolyesters

The synthesis of high-performance sulfur-containing copolyesters from bio-sourced aromatic monomers represents another area of application. Studies on copolyesters incorporating thiophene and phenyl units derived from compounds similar to 1,3-Dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate suggest potential in creating renewable materials for industries such as food packaging, contributing to sustainable development and carbon neutrality efforts (Lesly Dasilva Wandji Djouonkep et al., 2022).

Eigenschaften

IUPAC Name |

dimethyl 2-(5-bromo-2-cyanophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c1-17-11(15)10(12(16)18-2)9-5-8(13)4-3-7(9)6-14/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXODSEMMNUNCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)Br)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)

![2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2806191.png)

![2-(3,5-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806192.png)

![N-(4-butoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2806194.png)

![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)